3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.07284784 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine involves multi-step organic reactions:
Formation of the Oxadiazole Ring:
Reagents: Hydrazine hydrate, carbon disulfide, and phenylmethanol
Conditions: Reflux in ethanol
Reaction: Phenylmethanol reacts with carbon disulfide and hydrazine hydrate to form the intermediate oxadiazole ring.
Thioether Formation:
Reagents: Pyridine-3-carboxaldehyde, the oxadiazole intermediate, and thiourea
Reaction: The oxadiazole intermediate reacts with pyridine-3-carboxaldehyde and thiourea to form the thioether linkage.
Industrial Production Methods:
Industrial production may involve a streamlined version of the laboratory synthesis, focusing on optimizing yield and purity through advanced techniques like continuous flow chemistry, automation, and catalytic methods.
Types of Reactions:
Oxidation:
Converts the sulfanyl group to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Conditions: Mild, room temperature.
Reduction:
Reduction of oxadiazole or pyridine rings.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere.
Substitution:
Aromatic substitution on the pyridine or phenyl rings.
Reagents: Various nucleophiles or electrophiles.
Conditions: Specific to the type of substitution.
Major Products:
The oxidation and reduction reactions produce sulfoxides, sulfones, alcohols, or reduced heterocycles.
Substitution reactions yield derivatives with different functional groups attached to the aromatic rings.
Chemistry:
As a precursor or intermediate in the synthesis of complex organic molecules.
Used in the study of sulfur and nitrogen heterocycles.
Biology:
Potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Used in the study of enzyme inhibition and receptor binding.
Medicine:
As a lead compound in drug discovery for treating various diseases.
Modified derivatives might act as pharmaceuticals with specific therapeutic effects.
Industry:
Employed in the production of specialized materials, such as advanced polymers or organic semiconductors.
Used as a catalyst or a reagent in industrial chemical processes.
Mechanism of Action
Molecular Targets: Enzymes, receptors, DNA, or other cellular components.
Pathways Involved: The compound might inhibit enzymes by binding to active sites, interfere with receptor signaling pathways, or intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
3-(Bromomethyl)pyridine
5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol
Pyridine-3-thiol
Uniqueness:
The presence of the oxadiazole ring distinguishes it from simple pyridine derivatives.
The sulfanylmethyl linkage introduces additional reactive sites, enhancing its versatility in chemical reactions and potential bioactivities.
3-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine stands out due to its complex structure, which combines various functional groups, making it a valuable compound in scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities highlight its importance in multiple fields.
Properties
IUPAC Name |
2-(phenoxymethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-6-13(7-3-1)19-10-14-17-18-15(20-14)21-11-12-5-4-8-16-9-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOURGNCXGBJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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